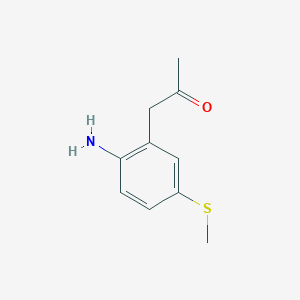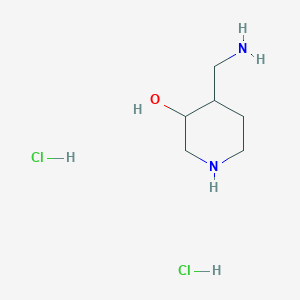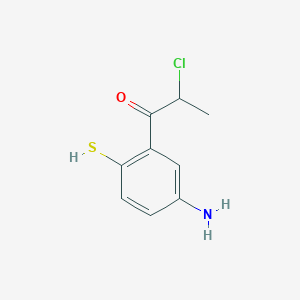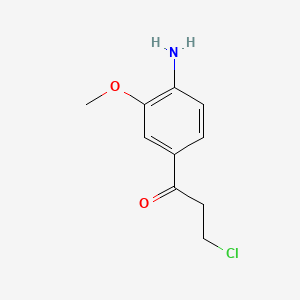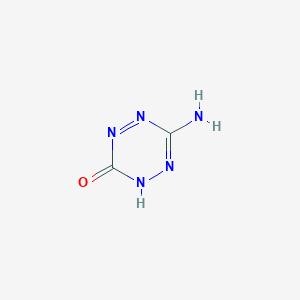
6-Amino-1,2,4,5-tetrazin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,2,4,5-tetrazin-3-OL is a heterocyclic compound with the molecular formula C2H3N5O. It belongs to the class of tetrazines, which are known for their high nitrogen content and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,2,4,5-tetrazin-3-OL typically involves the nucleophilic substitution of a dimethylpyrazolyl group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine with N-nucleophiles The reaction conditions often include the use of hydrazine and formamidine acetate as reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-1,2,4,5-tetrazin-3-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as nitro compounds.
Reduction: Reduction reactions can convert the compound into different amino derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and peroxides.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrazines, such as nitro-tetrazines, amino-tetrazines, and alkoxy-tetrazines .
Applications De Recherche Scientifique
6-Amino-1,2,4,5-tetrazin-3-OL has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Amino-1,2,4,5-tetrazin-3-OL involves its interaction with various molecular targets and pathways. The compound’s high nitrogen content and unique structure allow it to participate in a range of chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4,5-tetrazine: Similar in structure but lacks the hydroxyl group at the 3-position.
6-Nitro-1,2,4,5-tetrazin-3-OL: Contains a nitro group instead of an amino group at the 6-position.
3,6-Diamino-1,2,4,5-tetrazine: Contains an additional amino group at the 3-position.
Uniqueness
6-Amino-1,2,4,5-tetrazin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an amino group and a hydroxyl group on the tetrazine ring allows for a wide range of chemical modifications and applications .
Propriétés
Formule moléculaire |
C2H3N5O |
|---|---|
Poids moléculaire |
113.08 g/mol |
Nom IUPAC |
3-amino-1H-1,2,4,5-tetrazin-6-one |
InChI |
InChI=1S/C2H3N5O/c3-1-4-6-2(8)7-5-1/h(H2,3,4,5)(H,6,7,8) |
Clé InChI |
VWEBDOHWDCMOBR-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNC(=O)N=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)

![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)

